1,2,3,6,7,8-Hexachlorodibenzofuran 1,2,3,6,7,8-Hexachlorodibenzofuran 1,2,3,6,7,8-Hexachlorodibenzofuran is a polychlorinated dibenzofuran.
Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)
Brand Name: Vulcanchem
CAS No.: 57117-44-9
VCID: VC21348243
InChI: InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H
SMILES: C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Molecular Formula: C12H2Cl6O
Molecular Weight: 374.9 g/mol

1,2,3,6,7,8-Hexachlorodibenzofuran

CAS No.: 57117-44-9

Cat. No.: VC21348243

Molecular Formula: C12H2Cl6O

Molecular Weight: 374.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1,2,3,6,7,8-Hexachlorodibenzofuran - 57117-44-9

CAS No. 57117-44-9
Molecular Formula C12H2Cl6O
Molecular Weight 374.9 g/mol
IUPAC Name 1,2,3,6,7,8-hexachlorodibenzofuran
Standard InChI InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H
Standard InChI Key JEYJJJXOFWNEHN-UHFFFAOYSA-N
SMILES C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Canonical SMILES C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl

Chemical Identity and Structure

Chemical Nomenclature and Identification

1,2,3,6,7,8-Hexachlorodibenzofuran belongs to the polychlorinated dibenzofuran (PCDF) family, containing six chlorine atoms positioned at the 1, 2, 3, 6, 7, and 8 carbon positions of the dibenzofuran backbone. This compound is identified by the Chemical Abstracts Service (CAS) registry number 57117-44-9, distinguishing it from other hexachlorodibenzofuran congeners . The literature records numerous synonyms for this compound, including 1,2,3,6,7,8-HxCDF, PCDF 121, and Dibenzofuran, 1,2,3,6,7,8-hexachloro-, which are commonly used in scientific and regulatory documentation . The compound has also been assigned various database identifiers including UNII-1ZG4RG6I9O and CHEMBL343494, facilitating cross-reference across chemical information resources .

Physical and Chemical Properties

The molecular formula of 1,2,3,6,7,8-Hexachlorodibenzofuran is C₁₂H₂Cl₆O with a molecular weight of 374.86 g/mol . The chemical structure consists of two benzene rings connected through an oxygen atom and a carbon-carbon bond, forming the dibenzofuran skeleton, with six chlorine atoms substituted at specific positions. This structural arrangement contributes to its environmental persistence and lipophilicity, characteristics common to halogenated aromatic compounds. The specific arrangement of chlorine atoms at positions 1, 2, 3, 6, 7, and 8 distinguishes this congener from other hexachlorinated dibenzofurans and significantly influences its toxicological profile and environmental behavior.

Toxicological Profile

Toxicity Mechanisms

1,2,3,6,7,8-Hexachlorodibenzofuran exerts its toxicity primarily through aryl hydrocarbon receptor (AhR) binding, similar to other dioxin-like compounds. This binding initiates a cascade of cellular responses including altered gene expression patterns, particularly those involved in xenobiotic metabolism . The compound promotes the expression of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) genes in H-4-II-E rat hepatoma cells with EC50 values of 1.47 and 1.24 nM, respectively, demonstrating its potent biological activity at nanomolar concentrations . Furthermore, 1,2,3,6,7,8-HxCDF induces cytochrome P450 (CYP) subtype CYP1A1 and 4-chlorobiphenyl hydroxylase genes with EC50 values of 3.2, 0.9, 0.35, and 0.21 μmol/kg, indicating its significant impact on xenobiotic metabolism pathways .

Risk Assessment Parameters

The Agency for Toxic Substances and Disease Registry (ATSDR) has evaluated the toxicity of 1,2,3,6,7,8-HxCDF and established risk parameters based on laboratory animal studies. The Minimal Risk Level (MRL) for intermediate-duration oral exposure to 1,2,3,6,7,8-HxCDF has been set at 0.005 μg/kg/day, based on increased relative liver weight and decreased absolute thymus weight in rats . This value represents an estimate of daily human exposure that is likely to be without appreciable risk of adverse non-cancer health effects over a specified duration. The point of departure for this MRL was a benchmark dose lower confidence limit (BMDL1SD) of 0.48 μg/kg/day, with an uncertainty factor of 100 applied to account for interspecies and human variability .

Target Organs and Critical Effects

Animal studies have identified several target organs for 1,2,3,6,7,8-HxCDF toxicity. The liver, thymus, and body weight are considered the most sensitive targets according to laboratory investigations . Hepatic effects include increased relative liver weight, potentially reflecting hepatocellular hypertrophy and induction of metabolic enzymes . Thymic effects manifest as decreased absolute thymus weight, indicating potential immunotoxicity through lymphoid tissue suppression . Additionally, reduced body weight has been observed in experimental animals exposed to this compound, suggesting metabolic disruption or general toxicity . These effects establish the toxicological profile of 1,2,3,6,7,8-HxCDF as consistent with other dioxin-like compounds, characterized by multi-organ impacts at relatively low exposure levels.

Comparative Toxicity

Relative Potency Among Dioxin-like Compounds

1,2,3,6,7,8-Hexachlorodibenzofuran belongs to a class of dioxin-like compounds that are evaluated using the Toxic Equivalency Factor (TEF) approach. This methodology expresses the relative effect potency of individual congeners compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which serves as the reference compound . The TEF framework facilitates risk assessment of complex environmental mixtures containing multiple dioxin-like compounds, including polychlorinated dibenzofurans (PCDFs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated biphenyls (PCBs). The specific TEF value for 1,2,3,6,7,8-HxCDF reflects its toxicological potency relative to TCDD, allowing for comparison with other congeners and contributing to comprehensive exposure assessments.

Comparison With Other Hexachlorodibenzofuran Congeners

Among the hexachlorodibenzofuran congeners, variations in chlorine position significantly influence toxicity profiles. The 1,2,3,6,7,8-HxCDF has been more extensively studied than some other hexachlorinated congeners, with established MRLs for intermediate-duration exposure . In contrast, 1,2,3,4,7,8-hexachlorodibenzofuran, another hexachlorinated congener, has documented carcinogenic potency with an oral slope factor of 1.3 × 10⁴ (mg/kg-day)⁻¹ according to California's Office of Environmental Health Hazard Assessment . The toxicological database for 1,2,3,6,7,8-HxCDF is more robust for non-cancer endpoints, while some other congeners have been more thoroughly evaluated for carcinogenic potential. These differences highlight the importance of congener-specific risk assessment rather than class-based generalizations.

Biological Effects and Mechanisms

Gene Expression and Enzyme Induction

1,2,3,6,7,8-Hexachlorodibenzofuran demonstrates significant effects on gene expression, particularly for metabolic enzymes. Research has shown that this compound promotes the expression of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) genes in H-4-II-E rat hepatoma cells . These effects occur at remarkably low concentrations, with EC50 values of 1.47 and 1.24 nM, respectively, indicating high potency for enzyme induction . Additionally, 1,2,3,6,7,8-HxCDF induces the expression of cytochrome P450 subtype CYP1A1 and 4-chlorobiphenyl hydroxylase genes with EC50 values ranging from 0.21 to 3.2 μmol/kg . These enzyme induction properties represent both adaptive responses to facilitate metabolism and elimination of the compound and potential mechanisms of toxicity through altered metabolic pathways and increased production of reactive intermediates.

Systemic Effects

Beyond molecular alterations, 1,2,3,6,7,8-HxCDF causes significant systemic effects in experimental animals. Studies have documented reduced body weight in rats exposed to this compound, indicating metabolic disruption or general toxicity . Thymic atrophy, another observed effect, suggests immunotoxic potential through suppression of lymphoid tissue development and function . The compound also demonstrates hepatotoxicity, as evidenced by increased relative liver weight in exposed animals . These systemic effects occur at relatively low doses, consistent with the high potency characteristic of dioxin-like compounds. The pattern of effects—including hepatic, thymic, and body weight impacts—aligns with the toxicity profile of other chlorinated dibenzofurans and related compounds that act through the aryl hydrocarbon receptor pathway.

Environmental Significance

Bioaccumulation and Exposure Pathways

The lipophilic properties of 1,2,3,6,7,8-Hexachlorodibenzofuran facilitate its bioaccumulation in aquatic ecosystems and subsequent biomagnification through food webs. Consequently, human exposure may occur primarily through consumption of contaminated foods, particularly those high in animal fats such as dairy products, meat, and certain fish species. Environmental monitoring programs frequently include this compound in their analytical panels due to its potential health risks. The compound is considered part of the human exposome—the totality of environmental exposures experienced throughout a lifetime—and may contribute to health outcomes in exposed populations. Understanding these exposure pathways is crucial for accurate risk assessment and development of appropriate public health interventions.

Analytical Methods and Standards

Detection and Quantification Techniques

Analysis of 1,2,3,6,7,8-Hexachlorodibenzofuran in environmental and biological samples typically employs high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This analytical approach allows for congener-specific detection and quantification at environmentally relevant concentrations, often in the parts-per-trillion range. Sample preparation generally involves extraction, cleanup procedures to remove interfering compounds, and concentration steps prior to instrumental analysis. The complexity of these analytical procedures reflects the challenges associated with accurate quantification of this compound at environmentally relevant concentrations in complex matrices.

Reference Standards and Quality Control

Certified analytical standards for 1,2,3,6,7,8-Hexachlorodibenzofuran are essential for accurate environmental and toxicological analyses. These standards are typically available as solutions with target concentrations of approximately 50 μg/mL in toluene or other appropriate solvents. The table below presents typical analytical standard specifications:

AnalyteCAS NumberTarget ConcentrationSolvent
1,2,3,6,7,8-Hexachlorodibenzofuran57117-44-950 μg/mLToluene or similar organic solvent

Regulatory Status and Public Health Implications

Risk Assessment Guidelines

Regulatory approaches to 1,2,3,6,7,8-Hexachlorodibenzofuran typically incorporate it within the broader framework of dioxin-like compounds. The ATSDR has established an intermediate-duration oral MRL of 0.005 μg/kg/day based on increased relative liver weight and decreased absolute thymus weight in laboratory animals . This value represents a careful evaluation of available toxicological data with appropriate uncertainty factors applied to protect public health. The table below summarizes key risk assessment parameters:

ParameterValueCritical EffectPoint of DepartureUncertainty FactorReference
Intermediate Oral MRL0.005 μg/kg/dayIncreased relative liver weight and decreased absolute thymus weightBMDL1SD 0.48 μg/kg/day100ATSDR Toxicological Profile

These regulatory guidelines inform risk management decisions and public health interventions related to environmental contamination with this compound.

Public Health Significance

The public health significance of 1,2,3,6,7,8-Hexachlorodibenzofuran stems from its environmental persistence, bioaccumulation potential, and toxicity at low doses . Environmental monitoring programs and food safety assessments often include this compound as part of comprehensive evaluations of dioxin-like contaminants. Despite limited direct commercial applications, its formation as a byproduct in industrial processes necessitates continued vigilance and regulatory oversight. The established minimal risk levels provide benchmarks for evaluating potential health implications of environmental exposures, guiding remediation efforts at contaminated sites, and developing appropriate public health interventions for exposed populations. Ongoing research continues to refine our understanding of low-dose effects and cumulative impacts of mixtures containing this and related compounds.

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